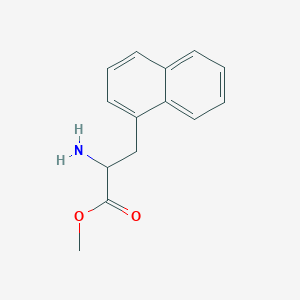
6-Methyl-1-phenylisoquinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1-phenylisoquinolin-3(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. They are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenylisoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
6-Methyl-1-phenylisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nitration can be done using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroisoquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Methyl-1-phenylisoquinolin-3(2H)-one would depend on its specific biological activity. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biological pathways and lead to therapeutic effects.
類似化合物との比較
Similar Compounds
1-Phenylisoquinoline: Lacks the methyl group at the 6-position.
6-Methylisoquinoline: Lacks the phenyl group at the 1-position.
3-Phenylisoquinolin-1(2H)-one: Different positioning of the phenyl group and the carbonyl group.
Uniqueness
6-Methyl-1-phenylisoquinolin-3(2H)-one is unique due to the specific positioning of the methyl and phenyl groups, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
89721-04-0 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
6-methyl-1-phenyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C16H13NO/c1-11-7-8-14-13(9-11)10-15(18)17-16(14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) |
InChIキー |
ILSRIVILSXVVNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=O)NC(=C2C=C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


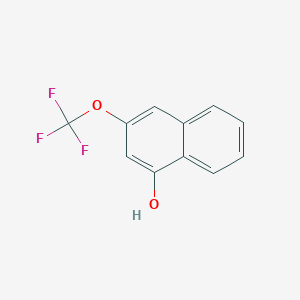
![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)


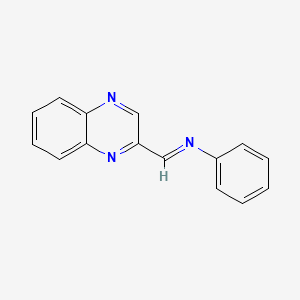


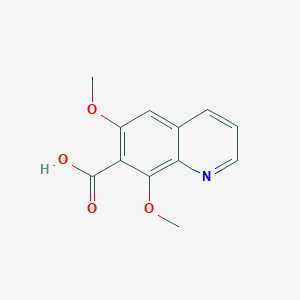
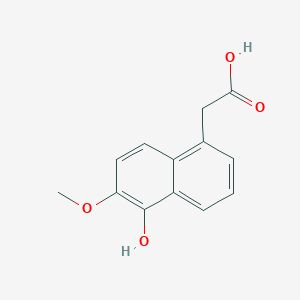
![1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid](/img/structure/B11875509.png)



